molecular formula C16H18N2O2 B12622928 3-Phenylpropyl 3,5-diaminobenzoate CAS No. 918945-39-8

3-Phenylpropyl 3,5-diaminobenzoate

Cat. No.: B12622928
CAS No.: 918945-39-8
M. Wt: 270.33 g/mol
InChI Key: GIBSLDVVBVJIKO-UHFFFAOYSA-N
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Description

3-Phenylpropyl 3,5-diaminobenzoate is a useful research compound. Its molecular formula is C16H18N2O2 and its molecular weight is 270.33 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

918945-39-8

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

3-phenylpropyl 3,5-diaminobenzoate

InChI

InChI=1S/C16H18N2O2/c17-14-9-13(10-15(18)11-14)16(19)20-8-4-7-12-5-2-1-3-6-12/h1-3,5-6,9-11H,4,7-8,17-18H2

InChI Key

GIBSLDVVBVJIKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCOC(=O)C2=CC(=CC(=C2)N)N

Origin of Product

United States

Structural Framework and Chemical Significance

The chemical structure of 3-Phenylpropyl 3,5-diaminobenzoate consists of a 3,5-diaminobenzoic acid core esterified with 3-phenyl-1-propanol. This ester linkage connects a rigid, functional aromatic ring with a flexible, non-polar side chain. The IUPAC name for this compound is this compound.

The molecule's significance lies in this hybrid structure. The two amino groups on the benzoate (B1203000) ring offer reactive sites for further chemical transformations, particularly for polymerization. The phenylpropyl tail, on the other hand, introduces hydrophobicity and flexibility, which can influence the solubility, thermal properties, and molecular packing of any resulting materials.

Below is a table summarizing the key properties of the precursor molecules that form this compound.

Property3-phenyl-1-propanol3,5-diaminobenzoic acid
Synonyms Hydrocinnamyl alcoholDABA
CAS Number 122-97-4 sigmaaldrich.com535-87-5 lookchem.com
Molecular Formula C₆H₅(CH₂)₃OH sigmaaldrich.comC₇H₈N₂O₂ evitachem.com
Molecular Weight 136.19 g/mol sigmaaldrich.com152.15 g/mol evitachem.com
Appearance Colorless viscous liquid chemicalbook.comWhite to gray powder lookchem.com
Boiling Point 236 °C chemicalbook.com274.61°C (estimate) lookchem.com

Melting Point | -18 °C sigmaaldrich.com | 235-238 °C (dec.) lookchem.com | | Solubility | Slightly soluble in water; soluble in ethanol (B145695) and most non-volatile oils. chemicalbook.com | Very soluble in water. lookchem.com |

This table is generated based on data from various sources for the precursor molecules.

Foundational Role of the 3,5 Diaminobenzoate Moiety in Functional Materials Chemistry

The 3,5-diaminobenzoate moiety is a critical building block in the synthesis of functional polymers and specialty chemicals. lookchem.com Its two primary amine groups serve as nucleophilic sites that can react with various electrophiles to form stable linkages.

One of the most significant applications of 3,5-diaminobenzoic acid and its derivatives is in the production of high-performance polymers like polyamides and polyimides. These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical strength. The amino groups of the diaminobenzoate monomer can react with dicarboxylic acids or their derivatives to create amide bonds, forming the backbone of polyamides.

Furthermore, the carboxylic acid group (or its ester form) provides an additional site for modification, allowing for the introduction of other functional groups or for creating cross-linked polymer networks. This trifunctional nature makes the 3,5-diaminobenzoate core a versatile component for designing complex macromolecular architectures. For instance, polymers derived from it have been investigated for their effectiveness in adsorbing pollutants from wastewater. evitachem.com It is also used as an intermediate in the synthesis of various dyes and pigments due to its reactive amine groups. evitachem.com

Contribution of the 3 Phenylpropyl Moiety to Molecular Design and Polymer Architectures

The 3-phenylpropyl group, derived from 3-phenyl-1-propanol, imparts several desirable characteristics to a molecule. It consists of a three-carbon aliphatic chain that provides flexibility and a terminal phenyl ring that contributes to hydrophobicity and can engage in pi-stacking interactions.

In the context of polymer science, the introduction of such a side chain can significantly alter the properties of the resulting material. The flexible alkyl chain can lower the glass transition temperature (Tg) of a polymer, making it more processable. It can also disrupt the close packing of polymer chains, leading to increased solubility in organic solvents and potentially creating materials with lower crystallinity and higher optical transparency.

The terminal phenyl group adds a bulky, hydrophobic component. This can be advantageous in designing polymers for applications such as gas separation membranes or as matrix materials for composites where compatibility with organic components is crucial. The presence of this group can also influence the surface properties of a material, making it more hydrophobic.

Overview of Current Research Domains for 3 Phenylpropyl 3,5 Diaminobenzoate and Its Derivatives

Synthesis of 3,5-Diaminobenzoic Acid and its Esters

Catalytic Reduction Pathways from Dinitrobenzoic Acid Precursors

The primary route to 3,5-diaminobenzoic acid involves the reduction of 3,5-dinitrobenzoic acid. Catalytic hydrogenation is a widely employed and efficient method for this transformation. Various catalytic systems can be utilized, with palladium on carbon (Pd/C) being a common and effective choice. dissertationtopic.net

The reaction is typically carried out by treating 3,5-dinitrobenzoic acid with hydrogen gas in the presence of a Pd/C catalyst. dissertationtopic.net The process is often conducted in a solvent, with optimal conditions identified as using a sodium solution as the solvent at a temperature of 70°C and a hydrogen pressure of 2 MPa. dissertationtopic.net Research has shown that a mass ratio of Pd/C to 3,5-dinitrobenzoic acid of 1:100 and a water to 3,5-dinitrobenzoic acid mass ratio of 3:1 can lead to a conversion ratio of 100% and a yield of 3,5-diaminobenzoic acid as high as 95.7%. dissertationtopic.net Alternative catalysts, such as Ni-M-Al three-way catalysts (where M can be La, Yb, or Ce), have also been developed to reduce the required hydrogenation pressure and the amount of catalyst needed, making the process more suitable for industrial applications. google.comgoogle.com

CatalystSolventTemperature (°C)Pressure (MPa)Yield (%)Reference
Pd/CSodium Solution/Water70295.7 dissertationtopic.net
Ni-M-Al (M=La, Yb, Ce)Not SpecifiedNot SpecifiedReduced PressureHigh google.com

Esterification of 3,5-Diaminobenzoic Acid (e.g., Methyl Ester Synthesis)

To facilitate subsequent reactions or to obtain specific analogs, 3,5-diaminobenzoic acid can be converted to its ester form. A common example is the synthesis of methyl 3,5-diaminobenzoate. This is typically achieved through Fischer-Speier esterification, where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst. truman.eduyoutube.com

A general laboratory procedure involves dissolving 3,5-diaminobenzoic acid in an excess of the desired alcohol, such as methanol (B129727), and adding a catalytic amount of a strong acid like concentrated sulfuric acid. truman.edutcu.edu The mixture is then heated under reflux for a specified period, typically one hour, to drive the equilibrium towards the formation of the ester. truman.edu After cooling, the reaction mixture is worked up by pouring it into ice water, which causes the ester to precipitate. truman.edu The crude product can then be isolated by suction filtration and purified by recrystallization from a suitable solvent, such as methanol. truman.edu

Synthesis of 3-Phenylpropanol and its Derivatives

The alcohol component of the target ester, 3-phenylpropanol, can be synthesized through various established routes, often starting from commercially available phenyl-substituted compounds.

Established Routes for 3-Phenylpropanol Generation

A prevalent method for the synthesis of 3-phenylpropanol is the hydrogenation of cinnamaldehyde. orgsyn.orggoogle.comrsc.org This reaction can be carried out using a palladium-containing catalyst. orgsyn.orggoogle.com The process can be optimized to achieve high yield and selectivity by conducting the hydrogenation in the presence of a small amount of water (1-5 wt.% relative to the cinnamaldehyde). google.com The reaction is typically performed at temperatures between 55 and 90°C and pressures ranging from 4 to 8 MPa. google.com

Alternative routes to 3-phenylpropanol include the reduction of ethyl cinnamate (B1238496) using reagents such as sodium and ethanol (B145695) or hydrogen with a copper chromite catalyst. orgsyn.org Lithium aluminum hydride can also be used to reduce cinnamic acid to 3-phenylpropanol. orgsyn.org Another approach involves the reduction of 4-phenyl-m-dioxane. orgsyn.org

Starting MaterialReagentsYield (%)Reference
CinnamaldehydeH₂, Pd-catalyst, H₂OHigh google.com
CinnamaldehydeNi/NiS–ZCS, visible light>80 rsc.org
Ethyl CinnamateSodium, EthanolNot Specified orgsyn.org
Cinnamic AcidLithium Aluminum HydrideNot Specified orgsyn.org
4-Phenyl-m-dioxaneSodium, 1-Butanol82.2–83.4 orgsyn.org

Esterification Reactions to Form this compound Linkages

The final step in the synthesis of this compound is the formation of the ester linkage between the two previously synthesized precursors.

Direct Esterification Procedures

The direct esterification of 3,5-diaminobenzoic acid with 3-phenylpropanol can be achieved through the Fischer-Speier esterification method. youtube.commasterorganicchemistry.com This acid-catalyzed condensation reaction involves refluxing the carboxylic acid and the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.com

In a typical procedure, 3,5-diaminobenzoic acid and a molar excess of 3-phenylpropanol are combined in a suitable solvent, such as toluene, to facilitate the removal of water via azeotropic distillation using a Dean-Stark apparatus. A catalytic amount of a strong acid is added, and the mixture is heated to reflux. The progress of the reaction can be monitored by observing the amount of water collected. To drive the equilibrium towards the product, it is crucial to remove the water as it is formed. masterorganicchemistry.com The use of an excess of one of the reactants, typically the more readily available or lower boiling point alcohol, can also increase the yield of the ester. masterorganicchemistry.com

Upon completion of the reaction, the mixture is cooled, and the catalyst is neutralized with a base, such as a sodium bicarbonate solution. The organic layer is then separated, washed with water and brine, dried over an anhydrous salt like magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved through techniques such as column chromatography or recrystallization.

Acid Chloride Mediated Coupling Strategies

A primary and efficient route for synthesizing the precursor to this compound involves the esterification of 3-phenylpropanol with 3,5-dinitrobenzoyl chloride. This acid chloride is a reactive derivative of 3,5-dinitrobenzoic acid, facilitating the ester formation under mild conditions. nih.govresearchgate.net The general reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the alcohol attacks the electrophilic carbonyl carbon of the acid chloride, leading to the displacement of the chloride ion.

The precursor, 3,5-dinitrobenzoyl chloride, is typically prepared by treating 3,5-dinitrobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). researchgate.net This activation step is crucial as the direct esterification of a carboxylic acid with an alcohol is often a slow and reversible process. researchgate.net

The coupling reaction itself is frequently carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534). nih.gov The base serves to neutralize the hydrogen chloride (HCl) gas that is liberated during the reaction, driving the equilibrium towards the product side. The choice of base and solvent can significantly influence the reaction rate and yield. Dichloromethane (B109758) (CH₂Cl₂) is a commonly employed solvent for such reactions. nih.gov

For instance, a general procedure for the esterification of alcohols with acid chlorides involves dissolving the alcohol in a suitable solvent with a base, followed by the addition of the acid chloride. nih.gov The reaction progress can be monitored, and upon completion, the desired ester, in this case, 3-phenylpropyl 3,5-dinitrobenzoate, is isolated through standard work-up procedures.

Optimization of Reaction Conditions and Solvent Systems in Derivative Synthesis

For the initial esterification, optimization can involve screening different bases and solvents. While pyridine is traditionally used, other non-nucleophilic bases like triethylamine or 2,6-lutidine can also be effective. nih.govrsc.org The solvent choice is critical; for example, dichloromethane is often preferred for its inertness and ease of removal. nih.gov The reaction temperature is another key parameter, with many acid chloride-alcohol couplings proceeding efficiently at room temperature. nih.gov

The second critical step is the reduction of the aromatic nitro groups of the intermediate, 3-phenylpropyl 3,5-dinitrobenzoate, to form the final product, this compound. Catalytic hydrogenation is a widely used and effective method for this transformation. google.com

Several catalytic systems can be employed for the reduction of aromatic nitro compounds. Palladium on carbon (Pd/C) is a common and efficient catalyst for this purpose. google.comgoogle.com The reaction is typically carried out under a hydrogen atmosphere at a controlled pressure and temperature. google.comgoogle.com The choice of solvent is also crucial in this step. Lower alcohols like methanol or ethanol are often used as solvents for catalytic hydrogenation. google.com

The optimization of the hydrogenation process involves manipulating several variables to maximize the yield and purity of the diamino product while minimizing side reactions. Key parameters include hydrogen pressure, reaction temperature, catalyst loading, and the choice of solvent. For example, in the synthesis of 3,5-diaminobenzoic acid from 3,5-dinitrobenzoic acid, a Pd/C catalyst was used with a hydrogen pressure of 3-4 MPa at a temperature of 50-60°C in an aqueous solution, achieving a yield of over 95%. google.com

The table below illustrates the effect of different reaction parameters on the yield of analogous reduction reactions, highlighting the importance of optimization.

EntryCatalystSolventTemperature (°C)Pressure (MPa)Time (h)SubstrateProductYield (%)
15% Pd/CIsopropanol401023,3'-Dinitrodiphenyl sulfone3,3'-Diaminodiphenyl sulfone96
2Pd/CWater50-603-4-3,5-Dinitrobenzoic acid3,5-Diaminobenzoic acid>95

This table presents data for analogous reduction reactions to illustrate the impact of reaction conditions on yield. google.comgoogle.com

Another common reducing agent for nitro groups is tin(II) chloride (SnCl₂). This method is often employed in alcoholic solvents like ethanol. The reaction typically involves refluxing the nitro compound with an excess of SnCl₂ in the chosen solvent. researchgate.net The optimization of this method would involve varying the solvent, temperature, and reaction time to achieve the best results.

The choice between catalytic hydrogenation and chemical reduction with reagents like SnCl₂ depends on factors such as the presence of other functional groups in the molecule that might be sensitive to certain conditions, as well as considerations of cost, safety, and environmental impact.

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms in this compound can be determined.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the 3-phenylpropyl group and the 3,5-diaminobenzoyl moiety. The aromatic protons of the phenyl ring are expected to appear in the downfield region, typically between δ 7.20 and 7.35 ppm, as a multiplet. The protons on the benzene (B151609) ring of the diaminobenzoate portion are expected to show two distinct signals. The proton at the C2 position should appear as a triplet, and the protons at the C4 and C6 positions should appear as a doublet.

The methylene (B1212753) protons of the propyl chain will show characteristic splitting patterns. The protons of the methylene group adjacent to the ester oxygen (O-CH₂) are expected to be the most deshielded of the propyl chain, likely appearing as a triplet around δ 4.2 ppm. The adjacent methylene group (-CH₂-) would likely appear as a multiplet around δ 2.1 ppm, and the benzylic protons (Ph-CH₂) would be expected as a triplet around δ 2.7 ppm. The amine (-NH₂) protons of the diaminobenzoate group would likely appear as a broad singlet around δ 4.0 ppm, the chemical shift of which can be influenced by solvent and concentration.

Predicted ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.35 - 7.20m5HAr-H (Phenyl)
6.80t1HAr-H (Diaminobenzoate, C2)
6.25d2HAr-H (Diaminobenzoate, C4, C6)
4.20t2HO-CH ₂-
4.00br s4H-NH
2.70t2HPh-CH ₂-
2.10m2H-CH ₂-

This is a predicted spectrum and actual experimental values may vary.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the ester group is expected to be the most downfield signal, typically in the range of δ 165-175 ppm. The aromatic carbons will appear in the δ 110-150 ppm region. The carbons of the propyl chain will be found in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
167.0C =O (Ester)
148.0Ar-C -NH₂
141.5Ar-C (Phenyl, C1')
131.0Ar-C -C=O
128.5Ar-C H (Phenyl)
128.4Ar-C H (Phenyl)
126.2Ar-C H (Phenyl)
108.5Ar-C H (Diaminobenzoate, C2)
107.0Ar-C H (Diaminobenzoate, C4, C6)
64.5O-C H₂-
32.5Ph-C H₂-
30.5-C H₂-

This is a predicted spectrum and actual experimental values may vary.

While no organometallic derivatives of this compound containing tin have been reported, heteronuclear NMR techniques such as ¹¹⁹Sn NMR would be invaluable for the characterization of such compounds. If, for instance, an organotin moiety were attached to the molecule, ¹¹⁹Sn NMR would provide direct information about the coordination environment of the tin atom. The chemical shift of the tin signal would indicate its oxidation state and coordination number. Furthermore, coupling between the tin nucleus and adjacent protons or carbons could provide further structural insights. This technique remains a powerful tool for future investigations into potential organometallic applications of this compound.

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=O, and C-O bonds.

The N-H stretching vibrations of the primary amine groups are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. A strong absorption band corresponding to the C=O stretching of the ester group is anticipated around 1700-1730 cm⁻¹. The C-O stretching vibrations of the ester will likely produce a band in the 1100-1300 cm⁻¹ region. Aromatic C=C stretching absorptions are expected in the 1450-1600 cm⁻¹ range.

Predicted IR Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Strong, BroadN-H Stretch (Amine)
3100 - 3000MediumAromatic C-H Stretch
2960 - 2850MediumAliphatic C-H Stretch
1730 - 1700StrongC=O Stretch (Ester)
1600 - 1450Medium to WeakAromatic C=C Stretch
1300 - 1100StrongC-O Stretch (Ester)

This is a predicted spectrum and actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would confirm the molecular weight of the compound.

The fragmentation pattern can provide further structural information. Common fragmentation pathways would involve the cleavage of the ester bond, leading to fragments corresponding to the 3-phenylpropyl cation and the 3,5-diaminobenzoyl cation. Another likely fragmentation would be the loss of the propyl chain from the 3-phenylpropyl group, resulting in a tropylium (B1234903) ion at m/z 91.

Predicted Mass Spectrometry Data for this compound

m/zPossible Fragment
285[M]⁺ (Molecular Ion)
151[H₂N)₂C₆H₃CO]⁺
135[C₉H₁₁]⁺
117[C₉H₉]⁺
91[C₇H₇]⁺ (Tropylium ion)

This is a predicted spectrum and actual experimental values may vary.

Crystallographic Studies for Solid-State Structure

Crystallographic techniques are indispensable for determining the precise three-dimensional arrangement of atoms in a solid, providing insights into molecular conformation, intermolecular interactions, and packing efficiency.

Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for elucidating the absolute structure of a crystalline compound. This technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. The pattern of diffracted X-rays is directly related to the arrangement of atoms within the crystal lattice.

A hypothetical analysis of this compound would be expected to reveal similar hydrogen bonding patterns involving the amino and ester functionalities. The flexible phenylpropyl chain would likely introduce additional complexity to the crystal packing, potentially leading to different polymorphic forms.

Table 1: Illustrative Crystallographic Data for a Related Diaminobenzoate Ester

Parameter Value (for Methyl 3,5-diaminobenzoate)
Crystal System Orthorhombic
Space Group Pbca
a (Å) 11.0571
b (Å) 8.1172
c (Å) 17.6080
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 1580.37
Z 8

Powder X-ray Diffraction (PXRD) is a powerful, non-destructive technique used to analyze polycrystalline materials. Instead of a single crystal, a fine powder of the sample is used, which contains a vast number of tiny crystallites in random orientations. The resulting diffraction pattern is a unique "fingerprint" of the crystalline phase or phases present in the sample.

For this compound, a PXRD analysis would be instrumental in:

Phase Identification: Confirming that the synthesized material is a single crystalline phase and not a mixture of different polymorphs or amorphous content.

Purity Assessment: Detecting the presence of any crystalline impurities, such as unreacted starting materials.

Unit Cell Determination: The positions of the diffraction peaks can be used to determine the unit cell parameters of the crystal lattice. This can be compared with data from single-crystal studies, if available.

Monitoring Structural Changes: PXRD can be used to study phase transitions that occur upon changes in temperature or pressure.

The diffraction pattern would consist of a series of peaks at specific 2θ angles, with the intensity of each peak corresponding to a particular set of crystal lattice planes, as described by Bragg's Law.

Thermal Transitions and Polymer Behavior Analysis

The thermal behavior of a compound provides critical information about its stability, purity, and potential processing conditions, especially if it is to be used as a monomer in polymerization reactions.

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and quantify thermal events such as melting, crystallization, and glass transitions.

A DSC analysis of this compound would provide key data points:

Melting Point (Tm): The temperature at which the crystalline solid transitions into a liquid. A sharp melting peak is indicative of a high degree of purity. The enthalpy of fusion, calculated from the peak area, relates to the degree of crystallinity.

Glass Transition Temperature (Tg): If the compound can exist in an amorphous (glassy) state, the Tg is the temperature at which it transitions from a rigid, glassy state to a more flexible, rubbery state. This is a crucial parameter for polymers derived from this monomer. Aromatic diamines are known to contribute to high glass transition temperatures in polymers. patsnap.com

Crystallization Temperature (Tc): Upon cooling from the molten state, the temperature at which the compound crystallizes. The difference between the melting and crystallization temperatures can provide insights into the kinetics of crystallization.

Thermal Stability: The absence of exothermic or endothermic events before the melting point can indicate the thermal stability of the compound within that temperature range. Aromatic diamines are often used in the synthesis of high-temperature polymers due to their inherent thermal stability. acs.orgresearchgate.net

A hypothetical DSC thermogram for a pure, crystalline sample of this compound would be expected to show a single, sharp endothermic peak corresponding to its melting point. The presence of impurities would likely lead to a broadening and depression of this peak.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Methyl 3,5-diaminobenzoate

Utilization as a Monomeric Unit in Polymer Synthesis

The presence of two primary amine groups allows this compound to function as a diamine monomer in various polymerization reactions, enabling the creation of polymers with specific backbone structures and properties.

Condensation polymerization is a fundamental process for synthesizing polyamides, where a diamine monomer reacts with a dicarboxylic acid monomer. youtube.com In this reaction, the amino group (-NH2) of the diamine attacks the carboxyl group (-COOH) of the dicarboxylic acid, leading to the formation of an amide bond (-CO-NH-) and the elimination of a small molecule, typically water. youtube.com

The this compound molecule, with its two reactive amine groups, is well-suited to act as the diamine component in such a polymerization. When reacted with a dicarboxylic acid, it can form a linear polyamide chain. The general reaction involves the repeated formation of amide links between alternating diamine and dicarboxylic acid molecules. youtube.com The resulting polyamide would incorporate the phenylpropyl benzoate (B1203000) moiety as a pendant group along the polymer backbone, potentially influencing the polymer's solubility, thermal properties, and mechanical characteristics. The direct condensation polymerization of aromatic monomers is a known route to produce aromatically modified polyamides. researchgate.net

While this compound itself is primarily suited for condensation polymerization, related monomers bearing the phenylpropyl group can be utilized in controlled radical polymerization techniques. Reversible Addition-Fragmentation chain Transfer (RAFT) dispersion polymerization is a powerful method for producing well-defined polymeric nanoparticles. rsc.org

Research on the RAFT dispersion polymerization of 3-phenylpropyl methacrylate (B99206) (PPMA) demonstrates the synthesis of various self-assembled nanoparticles. rsc.org In these studies, poly[2-(dimethylamino)ethyl methacrylate] (PDMAEMA) was used as a macro-chain transfer agent (macro-CTA) to stabilize the growing PPMA chains in ethanol. rsc.org This approach yielded a range of morphologies, including spherical nanoparticles, worm-like aggregates, and polymersomes, depending on the reaction conditions. rsc.org

Table 1: RAFT Dispersion Polymerization of 3-Phenylpropyl Methacrylate (PPMA)

Formulation (wt%) Nanoparticle Morphology Hydrodynamic Diameter (Dh) Polydispersity
10% Purely Spherical 49.3 nm 0.16
21% Mixed Phase (Spheres and Worms) - -
30% Mixed Phase (Spheres and Worms) - -

This table summarizes the results from the RAFT dispersion polymerization of a related monomer, 3-phenylpropyl methacrylate, as described in the literature. rsc.org

Polymers derived from this compound can be designed to undergo cross-linking reactions, transforming linear or branched polymer chains into a three-dimensional network structure. Cross-linking significantly enhances material properties such as thermal stability, mechanical strength, and chemical resistance.

For polymers incorporating this monomer, cross-linking could be introduced through several potential pathways. The aromatic rings within the polymer backbone or the pendant phenylpropyl group could be functionalized with reactive sites for subsequent cross-linking. Alternatively, a multifunctional co-monomer could be included during the initial polymerization process. When subjected to heat or radiation, these reactive groups can form covalent bonds between polymer chains. For instance, in phenolic resins, reactive hydroxymethyl groups can cross-link to form a three-dimensional network upon heating. e3s-conferences.org This transformation results in a rigid, infusible, and insoluble thermoset material. While specific studies on cross-linking polymers from this compound are not detailed, the general principles of using end-capped prepolymers or incorporating reactive sites are widely applied in developing high-performance network polymers. e3s-conferences.orgdtic.mil

Development of Materials with Specific Optical Properties

Organic materials are widely studied for their nonlinear optical (NLO) properties due to their large nonlinear figure of merit, high damage threshold, and the tunability of their molecular structure. nih.gov Materials with significant NLO responses are crucial for photonic applications like data processing and optical switching. nih.gov

The synthesis of NLO-active polymers often involves incorporating chromophores, which are molecules or parts of molecules responsible for color and optical properties, into a polymer structure. An effective NLO chromophore typically possesses a π-conjugated system and electron donor-acceptor groups, which facilitate intramolecular charge transfer. nih.gov

The structure of this compound contains electron-donating amine groups and an aromatic system that can be part of a larger conjugated system in a polymer. By polymerizing this monomer with a suitable comonomer containing electron-withdrawing groups, it is possible to create a polymer with built-in NLO chromophores. Polydiacetylenes are an example of a class of conjugated polymers that have been extensively investigated for their NLO properties. mdpi.com The design of such "push-pull" systems within a polymer matrix is a key strategy for developing materials with significant NLO activity.

Second-Harmonic Generation (SHG) is a nonlinear optical process where two photons with the same frequency interact with a nonlinear material, are "combined," and generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. aps.orgaps.org A fundamental requirement for a material to exhibit SHG is a non-centrosymmetric structure; in centrosymmetric materials, the effect is forbidden in the electric-dipole approximation. aps.org

Polymers designed for SHG applications must have their NLO chromophores aligned in a non-centrosymmetric fashion. This can be achieved through techniques such as poling, where an external electric field is applied to the polymer at an elevated temperature to align the chromophores, followed by cooling to lock in the orientation.

The SHG efficiency is highly dependent on the frequency of the incoming laser light, often showing significant enhancement when the fundamental or the second-harmonic frequency is resonant with an electronic transition of the material. aps.orgarxiv.org For instance, studies on other organic and inorganic materials have shown that the SHG signal can be orders of magnitude higher when the pump laser wavelength coincides with a material's dipole resonance. arxiv.org The measurement of SHG intensity and its dependence on factors like input polarization and sample orientation can provide valuable information about the symmetry and electronic structure of the material. aps.orgresearchgate.net While direct SHG measurements on polymers from this compound are not available, the principles of chromophore design and non-centrosymmetric alignment would be central to developing such materials for SHG applications.

Design and Synthesis of Nonlinear Optical (NLO) Active Polymers

Chromophore Integration and Orientation Effects

The integration of chromophoric units into a polymer matrix is fundamental for the development of materials with specific optical properties. In the case of polymers synthesized from this compound, the diaminobenzoate moiety can itself act as a chromophore or serve as an attachment point for other photoactive groups. The phenylpropyl side chain plays a crucial role in influencing the spatial orientation of these chromophores, which in turn dictates the macroscopic optical behavior of the material.

The orientation of chromophores within a polymer film can be influenced by external stimuli, such as light, leading to anisotropic optical properties. This is particularly relevant for applications in liquid crystal displays and optical data storage. While direct studies on polymers derived from this compound are not extensively documented in publicly available literature, research on analogous systems with pendant chromophores provides valuable insights. For instance, studies on polyimides with pendant cinnamate groups have shown that the photo-induced alignment of liquid crystals can be achieved, and the thermal stability of this alignment is influenced by the concentration of the chromophore. kaist.ac.kr The flexible phenylpropyl spacer in polymers derived from this compound is expected to provide the necessary free volume to facilitate the reorientation of the chromophoric units upon exposure to polarized light.

Fabrication of Photo-alignable Polymer Systems

Photo-alignable polymer systems are materials where the alignment of polymer chains or liquid crystals can be controlled by exposure to polarized light. This technology is critical for the manufacturing of advanced optical components. Aromatic polyamides, for example, have been investigated for their liquid crystal alignment properties upon exposure to UV light, even without traditional photoreactive groups. nii.ac.jp The incorporation of this compound into a polymer backbone, such as a polyamide or polyimide, could yield materials with inherent photo-alignable characteristics.

The mechanism of photo-alignment in such polymers can be attributed to the anisotropic photodecomposition or photoreaction of the chromophoric groups. The phenylpropyl group, by creating additional space between polymer chains, could enhance the mobility of the chromophores, thereby facilitating a more efficient photo-alignment process. Research on polyimides with pendant cinnamate groups has demonstrated that the photo-reaction of these groups leads to stable liquid crystal alignment. kaist.ac.kr Similarly, it is conceivable that polymers containing this compound could be designed to undergo specific photochemical transformations, leading to a preferred orientation of the polymer chains and, consequently, any adjacent liquid crystal layers.

Material Processing and Film Formation Techniques

The processability of a polymer is a critical factor for its practical application. This includes its solubility in common organic solvents and its ability to form high-quality, uniform films.

Spin-Coating for Optical Quality Film Production

Spin-coating is a widely used technique for producing thin, uniform films with high optical quality, which is essential for many optical and electronic applications. The success of spin-coating depends heavily on the polymer's solubility and the solution's viscosity and drying characteristics. For polymers incorporating this compound, the presence of the phenylpropyl side chain is anticipated to enhance solubility in organic solvents. This is a common strategy employed in the design of soluble aromatic polyamides and polyimides, where the introduction of bulky or flexible side groups disrupts the strong interchain interactions that typically lead to poor solubility. ntu.edu.twresearchgate.net

The ability to form high-quality films via spin-coating would enable the integration of these materials into multilayered device structures. The resulting films are expected to exhibit good optical transparency, a prerequisite for applications in displays and optical sensors.

Influence of Compound Structure on Polymer Solubility and Film Characteristics

The chemical structure of the monomer unit has a profound impact on the properties of the resulting polymer. The incorporation of this compound into a polymer backbone is a strategic approach to tailor its solubility and film-forming characteristics. Aromatic polyamides, known for their high thermal stability and mechanical strength, often suffer from poor solubility, which limits their processability. The introduction of pendant groups, such as the phenylpropyl group, is a well-established method to overcome this limitation. ntu.edu.tw

The flexible nature of the phenylpropyl chain can disrupt the packing of the rigid polymer backbones, reducing crystallinity and increasing the free volume. This, in turn, enhances the penetration of solvent molecules, leading to improved solubility in aprotic polar solvents. Consequently, polymers derived from this compound are expected to be readily processable into flexible and tough films from solution. The characteristics of these films, such as surface energy and hydrophilicity, can also be tuned by the presence of the phenylpropyl group. researchgate.net

Below is a table summarizing the expected influence of the this compound structure on polymer properties, based on principles from related polymer systems.

PropertyInfluence of this compound StructureExpected Outcome
Solubility The bulky and flexible phenylpropyl side chain disrupts polymer chain packing and reduces intermolecular forces.Enhanced solubility in common organic solvents like NMP, DMAc, and DMF.
Film Formation Improved solubility allows for solution-based processing techniques like spin-coating and casting.Formation of uniform, transparent, and potentially flexible thin films.
Optical Anisotropy The diaminobenzoate chromophore, with rotational freedom afforded by the phenylpropyl spacer, can be oriented by external stimuli (e.g., polarized light).Potential for creating photo-alignable layers with controlled birefringence.
Liquid Crystal Alignment The oriented polymer surface can direct the alignment of liquid crystal molecules.Fabrication of stable and uniform liquid crystal alignment layers for display applications.

Investigation of Coordination Chemistry and Organometallic Derivatives

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 3-Phenylpropyl 3,5-diaminobenzoate can be achieved through various synthetic routes, leading to a diverse range of coordination compounds. The characterization of these complexes is crucial for understanding their structural and electronic properties.

Organotin(IV) complexes of carboxylate ligands are widely studied due to their structural diversity and potential applications. thescipub.com The synthesis of organotin(IV) esters of this compound can be accomplished by reacting the corresponding di- or triorganotin(IV) precursors with the 3,5-diaminobenzoate ligand. nih.gov Typically, these reactions are carried out in a suitable solvent, and the resulting complexes can be isolated as solid products. thescipub.com The stoichiometry of the reactants plays a crucial role in determining the final structure of the organotin(IV) ester. For instance, reacting a diorganotin(IV) compound with the diaminobenzoate ligand in a 1:2 molar ratio can lead to the formation of [R₂Sn(L)₂] type complexes, where 'R' is an alkyl or aryl group and 'L' is the deprotonated this compound ligand. nih.gov Similarly, triorganotin(IV) compounds can react with the ligand to form [R₃Sn(L)] type complexes. nih.gov

The coordination geometry around the tin atom in organotin(IV) carboxylates is a key aspect of their structural chemistry. Depending on the nature of the organic groups attached to the tin atom and the coordination mode of the carboxylate ligand, various geometries can be adopted. In diorganotin(IV) complexes, the tin atom can exhibit a distorted octahedral geometry, while in triorganotin(IV) complexes, a trigonal bipyramidal geometry is commonly observed. nih.gov

The 3,5-diaminobenzoate moiety can act as a versatile ligand, exhibiting different coordination modes. The carboxylate group can coordinate to the metal center in a monodentate, bidentate, or bridging fashion. mdpi.com This versatility in coordination allows for the formation of diverse molecular architectures, including monomers, dimers, and coordination polymers. thescipub.commdpi.com The amino groups on the benzene (B151609) ring can also potentially participate in coordination, further increasing the structural possibilities.

Role of the 3,5-Diaminobenzoate Moiety as a Ligand in Metal-Organic Systems

In the context of this compound, the phenylpropyl group attached to the carboxylate introduces a flexible and non-polar component to the ligand. This can influence the packing of the molecules in the solid state and affect the solubility of the resulting metal complexes. The interplay between the coordinating diaminobenzoate headgroup and the phenylpropyl tail is a key factor in determining the final structure and properties of the metal-organic systems.

Spectroscopic Probes of Metal-Ligand Interactions

Spectroscopic techniques are indispensable tools for probing the interactions between the 3,5-diaminobenzoate ligand and the metal center. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly useful in this regard.

In the IR spectra of the organotin(IV) complexes of this compound, the position of the carboxylate stretching vibrations (asymmetric and symmetric) provides valuable information about the coordination mode of the ligand. The difference between the asymmetric (νₐₛ(COO)) and symmetric (νₛ(COO)) stretching frequencies, denoted as Δν, can be used to distinguish between monodentate, bidentate, and bridging coordination modes. nih.gov

¹H and ¹¹⁹Sn NMR spectroscopy are powerful techniques for characterizing organotin(IV) complexes in solution. mdpi.com The chemical shifts in the ¹H NMR spectrum can confirm the presence of the organic groups and the diaminobenzoate ligand. ¹¹⁹Sn NMR spectroscopy provides direct information about the coordination number and geometry of the tin atom. nih.gov For instance, the ¹¹⁹Sn chemical shift can indicate whether the tin center is four-, five-, or six-coordinate.

Table 1: Compound Names Mentioned in the Article

Compound Name
This compound

Computational Chemistry and Theoretical Modeling of 3 Phenylpropyl 3,5 Diaminobenzoate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the electronic structure and inherent reactivity of 3-phenylpropyl 3,5-diaminobenzoate. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods can be employed to approximate the electronic wavefunction and energy of the molecule. These calculations provide insights into the distribution of electrons within the molecule, which is crucial for predicting how it will interact with other chemical species.

The reactivity of this compound can be assessed through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability and reactivity. austinpublishinggroup.com A smaller energy gap suggests that the molecule is more easily excitable and therefore more reactive. austinpublishinggroup.com

Global reactivity descriptors, such as ionization potential, electron affinity, electronegativity, chemical potential, chemical hardness, softness, and electrophilicity index, can be calculated from the HOMO and LUMO energies. researchgate.net These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions. For instance, a higher electrophilicity index suggests a greater capacity to act as an electrophile.

Density Functional Theory (DFT) Applications for Molecular Geometry and Orbital Analysis

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its balance of accuracy and computational efficiency. espublisher.com DFT calculations are particularly well-suited for determining the optimized molecular geometry of this compound. By employing various functionals, such as B3LYP or PBE, and basis sets like 6-31G** or Def2-TZVP, the most stable three-dimensional arrangement of the atoms in the molecule can be predicted. nih.gov The choice of functional and basis set can influence the accuracy of the predicted electronic properties. nih.gov

DFT is also extensively used for orbital analysis. The visualization of HOMO and LUMO orbitals reveals the regions of the molecule that are most likely to be involved in chemical reactions. In a molecule like this compound, the HOMO is often localized on the electron-rich diaminobenzoate ring, while the LUMO may be distributed across the phenylpropyl group. This distribution is crucial for understanding charge transfer properties within the molecule.

Below is a hypothetical data table illustrating the kind of results that would be obtained from a DFT calculation on this compound for its key geometric and electronic parameters.

ParameterCalculated Value
Geometric Parameters
C=O Bond Length (Å)1.23
C-O Bond Length (Ester, Å)1.35
N-H Bond Length (Amine, Å)1.01
Phenyl-Alkyl C-C Bond Length (Å)1.52
Electronic Properties
HOMO Energy (eV)-5.8
LUMO Energy (eV)-1.2
HOMO-LUMO Gap (eV)4.6
Dipole Moment (Debye)3.5

Molecular Dynamics Simulations for Polymer Chain Behavior and Material Properties

While quantum chemical calculations focus on single molecules, molecular dynamics (MD) simulations are employed to study the behavior of larger systems, such as polymers derived from this compound monomers. MD simulations model the movement of atoms and molecules over time based on classical mechanics, allowing for the prediction of bulk material properties.

If this compound were used as a monomer to create a polymer, MD simulations could predict the polymer chain's conformation, flexibility, and interactions with other chains. These simulations can provide insights into properties like the glass transition temperature, mechanical strength, and diffusion of small molecules within the polymer matrix.

By simulating the polymer at different temperatures and pressures, researchers can understand how the material would behave under various conditions. This is particularly important for designing materials with specific thermal or mechanical properties for advanced applications.

Prediction of Spectroscopic Parameters and Nonlinear Optical Responses

Computational methods are also invaluable for predicting the spectroscopic properties of this compound. Time-dependent DFT (TD-DFT) is a powerful tool for calculating the electronic absorption spectra (UV-Vis) of molecules. espublisher.com These calculations can predict the wavelengths of maximum absorption and attribute them to specific electronic transitions, such as π to π* transitions within the aromatic rings. espublisher.com The predicted spectrum can then be compared with experimental data to validate the computational model.

Furthermore, quantum chemical calculations can predict other spectroscopic parameters, such as nuclear magnetic resonance (NMR) chemical shifts. researchgate.net By calculating the magnetic shielding of each nucleus in the molecule, the corresponding chemical shifts can be estimated, aiding in the interpretation of experimental NMR spectra. researchgate.net

The nonlinear optical (NLO) properties of this compound can also be investigated computationally. By calculating the dipole moment, polarizability, and hyperpolarizability, researchers can assess the molecule's potential for use in NLO materials. researchgate.net Molecules with large hyperpolarizability values are of particular interest for applications in optoelectronics and photonics. researchgate.net The presence of donor (amino) and acceptor groups within the same molecule can enhance these NLO properties.

Below is a hypothetical data table showing predicted spectroscopic and NLO data for this compound.

ParameterPredicted Value
Spectroscopic Data
Maximum Absorption Wavelength (λmax, nm)310
Main Electronic Transitionπ -> π*
¹H NMR Chemical Shift (Aromatic, ppm)6.5 - 7.8
¹³C NMR Chemical Shift (Carbonyl, ppm)168
Nonlinear Optical Properties
Dipole Moment (μ, Debye)3.5
Average Polarizability (α, a.u.)250
First Hyperpolarizability (β, a.u.)1200

Future Research Directions and Innovative Opportunities

Exploration of Green Chemistry Principles in Synthesis

Currently, no established synthetic routes for 3-Phenylpropyl 3,5-diaminobenzoate have been published. Future research would first need to establish a reliable synthesis method. Subsequently, the application of green chemistry principles would be a critical next step. This would involve:

Atom Economy: Designing a synthesis pathway that maximizes the incorporation of all starting materials into the final product, minimizing waste.

Use of Renewable Feedstocks: Investigating the possibility of deriving the phenylpropyl or diaminobenzoate moieties from bio-based sources.

Catalysis: Employing catalytic reagents over stoichiometric ones to reduce waste and improve reaction efficiency.

Benign Solvents: Exploring the use of water, supercritical fluids, or other environmentally friendly solvents to replace hazardous organic solvents.

Design of Advanced Polymer Architectures for Tailored Properties

The di-amino functionality of the benzoate (B1203000) portion of the molecule suggests its potential as a monomer in polymerization reactions. Future research could explore its incorporation into various polymer architectures, such as:

Polyamides and Polyimides: The diamine groups could react with diacyl chlorides or dianhydrides to form high-performance polyamides and polyimides, potentially exhibiting enhanced thermal stability and mechanical properties due to the phenylpropyl group.

Dendrimers and Hyperbranched Polymers: The molecule could serve as a core or a branching unit in the creation of complex, three-dimensional polymer structures with tailored functionalities.

Integration into Emerging Electronic and Photonic Devices

The aromatic nature of both the phenylpropyl and diaminobenzoate components suggests potential electronic and optical properties. Once the compound is synthesized and characterized, research could investigate its suitability for:

Organic Light-Emitting Diodes (OLEDs): The molecule could be explored as a host material, an emissive layer component, or a charge-transporting material.

Organic Photovoltaics (OPVs): Its potential as an electron donor or acceptor material in the active layer of solar cells could be evaluated.

Non-linear Optical (NLO) Materials: The presence of electron-donating amino groups and an aromatic system could lead to NLO properties, which are valuable for applications in telecommunications and optical computing.

Interdisciplinary Collaborations for Broadened Scientific Impact

The exploration of a novel compound like this compound would necessitate collaboration across various scientific disciplines. This would include:

Synthetic Chemists: To develop efficient and scalable synthesis methods.

Materials Scientists and Polymer Chemists: To incorporate the molecule into new materials and characterize their properties.

Physicists and Engineers: To fabricate and test devices incorporating the new materials.

Computational Chemists: To model the properties of the molecule and predict its behavior in various applications, guiding experimental efforts.

Q & A

Q. What are the key synthetic steps and characterization methods for 3-phenylpropyl 3,5-diaminobenzoate derivatives with N-alkylurea modifications?

The synthesis involves introducing N-alkylurea chains to the valine-based 3,5-diaminobenzoate core via a multi-step route. Key steps include:

  • Coupling O-sulfonylimidazole carbamate intermediates with alkylamines under catalysis by N,N-diisopropylethylamine in THF .
  • Purification via column chromatography and recrystallization.
    Characterization employs:
  • ¹H/¹³C NMR (in DMSO-d₆ due to poor solubility in chloroform/acetone) to confirm alkyl chain integration and urea/ester functionalities .
  • High-resolution mass spectrometry (HRMS) to validate molecular weights .
  • FT-IR spectroscopy to identify hydrogen bonding (e.g., N-H and C=O stretching at ~3335 cm⁻¹ and ~1628 cm⁻¹, respectively) .

Q. How does alkyl chain length (n) influence gelation properties in this compound derivatives?

  • Minimum Gelation Concentration (MGC): Longer chains (n ≥ 10) reduce MGC (e.g., 1.8% w/v for n=10 in benzyl alcohol vs. 79% w/v for n=12) due to enhanced hydrophobic interactions .
  • Thermal Stability (Tg): Longer chains (n=20) increase Tg (e.g., 113°C for n=12 in benzyl alcohol) by preventing crystallization and promoting amorphous gel networks .
  • Solvent Compatibility: Chains with n ≥ 10 enable gelation in polar solvents (DMSO, DMF) and alcohols, while shorter chains (n < 10) fail in non-aromatic solvents .

Q. What spectroscopic techniques are critical for analyzing hydrogen bonding in these organogelators?

  • FT-IR Spectroscopy: Compare solution (100°C) and gel (25°C) states to detect hydrogen bonding shifts. For example, N-H stretches at 3335–3342 cm⁻¹ and C=O stretches at 1628–1629 cm⁻¹ indicate persistent intermolecular hydrogen bonds in gels .
  • Solid-state NMR: Resolve molecular packing differences between crystalline and gel phases .

Advanced Research Questions

Q. How can contradictions in gelation performance across solvents be systematically addressed?

  • Contradiction Example: Short chains (n=3–6) show poor gelation in most solvents but form opaque gels in cycloalkanes when n=20 .
  • Methodology:
    • Solvent Screening: Test compounds in solvents with varying polarity (e.g., aromatic vs. aliphatic hydrocarbons, alcohols, DMSO) .
    • Structure-Property Mapping: Correlate chain length (n=3–20) with MGC and Tg in each solvent class using statistical models .
    • Microscopy (SEM/TEM): Image gel morphologies to link solvent-induced self-assembly patterns to performance .

Q. What experimental strategies elucidate the interplay between hydrogen bonding and hydrophobic interactions?

  • Variable-Temperature FT-IR: Track hydrogen bond stability (e.g., C=O/N-H peak shifts) during heating to identify dissociation thresholds .
  • DSC/TGA: Measure enthalpy changes and decomposition temperatures to quantify hydrophobic interaction strength .
  • Molecular Dynamics Simulations: Model alkyl chain packing and hydrogen bond networks to predict gelation behavior .

Q. How can gelation in polar aprotic solvents (e.g., DMSO) be optimized?

  • Structural Tuning: Introduce branched alkyl chains (n=15–20) to balance hydrophobicity and solubility .
  • Co-gelators: Blend with complementary hydrogen-bond donors (e.g., urea derivatives) to enhance network stability .
  • Additive Screening: Incorporate salts or surfactants to modulate solvent polarity and gelation kinetics .

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